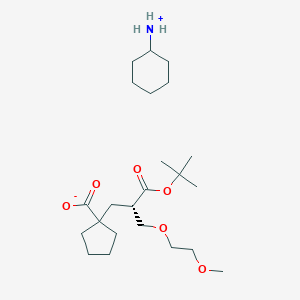
(S)-1-(2-tert-Butoxycarbonyl-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarboxylic acid, cyclohexylamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-tert-Butoxycarbonyl-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarboxylic acid, cyclohexylamine salt is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of cyclopentanecarboxylic acid and is commonly referred to as Boc-cyclohexylalanine.
Mechanism Of Action
The mechanism of action of Boc-cyclohexylalanine is not well understood. However, it is believed that the cyclohexylalanine residue alters the conformation of peptides and proteins, which can affect their binding affinity and specificity. This modification can also affect the stability and solubility of peptides and proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Boc-cyclohexylalanine depend on the specific peptide or protein it is incorporated into. However, studies have shown that the introduction of a cyclohexylalanine residue can enhance the stability, solubility, and bioactivity of peptides and proteins. This modification can also improve their pharmacokinetic properties, such as increased half-life and reduced clearance.
Advantages And Limitations For Lab Experiments
The advantages of using Boc-cyclohexylalanine in lab experiments include its ease of synthesis, high purity, and compatibility with standard peptide synthesis protocols. However, the limitations of using Boc-cyclohexylalanine include its cost and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the use of Boc-cyclohexylalanine in scientific research. One potential application is the development of new therapeutic agents that incorporate a cyclohexylalanine residue. This modification can improve the pharmacokinetic properties of peptides and proteins and enhance their bioactivity. Another potential application is the study of the structure-activity relationship of peptides and proteins using Boc-cyclohexylalanine as a building block. This research can lead to the development of new drugs and treatments for various diseases.
Conclusion:
Boc-cyclohexylalanine is a chemical compound that has significant potential in scientific research. It is a building block for the synthesis of peptides and proteins and can alter their biochemical and physiological properties. The introduction of a cyclohexylalanine residue can improve the stability, solubility, and bioactivity of peptides and proteins and enhance their pharmacokinetic properties. While there are limitations to the use of Boc-cyclohexylalanine, it remains a valuable tool for scientific research and has several potential applications in the development of new therapeutic agents and the study of the structure-activity relationship of peptides and proteins.
Synthesis Methods
Boc-cyclohexylalanine is synthesized by the reaction of cyclohexylamine with (S)-1-(2-tert-butoxycarbonyl-3-(2-methoxyethoxy)propyl)-cyclopentanecarboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 1-hydroxybenzotriazole (HOBt). The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
Boc-cyclohexylalanine has been widely used in scientific research as a building block for the synthesis of peptides and proteins. Peptides and proteins are essential molecules in biological systems and play a crucial role in various physiological processes. Boc-cyclohexylalanine is used to introduce a cyclohexylalanine residue into peptides and proteins, which can alter their biochemical and physiological properties. This modification can be used to study the structure-activity relationship of peptides and proteins and to develop new therapeutic agents.
properties
CAS RN |
167944-94-7 |
|---|---|
Product Name |
(S)-1-(2-tert-Butoxycarbonyl-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarboxylic acid, cyclohexylamine salt |
Molecular Formula |
C23H43NO6 |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
cyclohexylazanium;1-[(2S)-2-(2-methoxyethoxymethyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C17H30O6.C6H13N/c1-16(2,3)23-14(18)13(12-22-10-9-21-4)11-17(15(19)20)7-5-6-8-17;7-6-4-2-1-3-5-6/h13H,5-12H2,1-4H3,(H,19,20);6H,1-5,7H2/t13-;/m0./s1 |
InChI Key |
NJMMIOIKHYTVGG-ZOWNYOTGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1(CCCC1)C(=O)[O-])COCCOC.C1CCC(CC1)[NH3+] |
SMILES |
CC(C)(C)OC(=O)C(CC1(CCCC1)C(=O)[O-])COCCOC.C1CCC(CC1)[NH3+] |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1(CCCC1)C(=O)[O-])COCCOC.C1CCC(CC1)[NH3+] |
synonyms |
CYCLOHEXYLAMMONIUM 1-[(S)-2-(TERT-BUTOXYCARBONYL)-3-(2-METHOXYETHOXY)PROPYL]CYCLOPENTANECARBOXYLATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B62622.png)

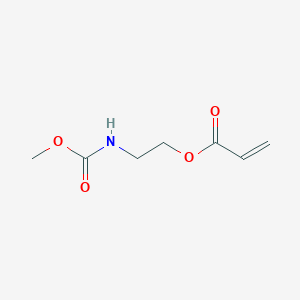
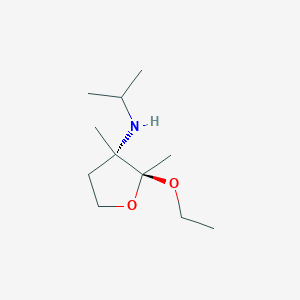
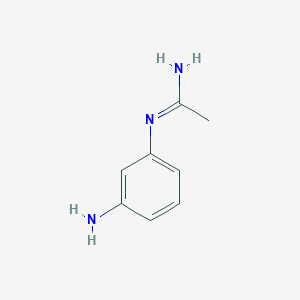
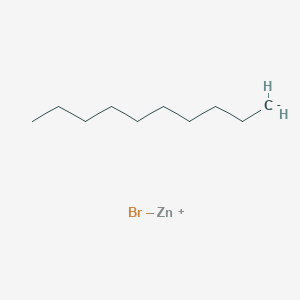
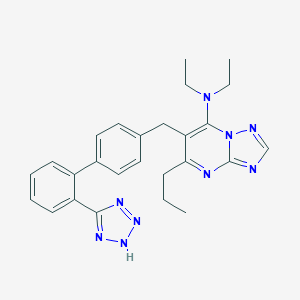


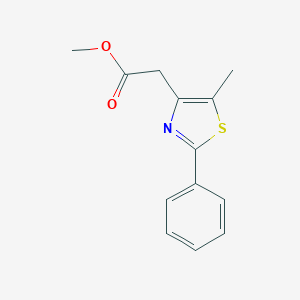

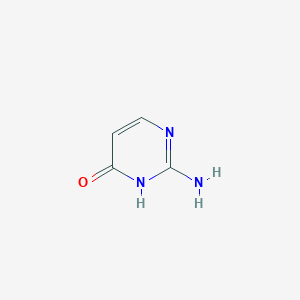

![2-methyl-1H-imidazo[1,2-a]pyridine-5-thione](/img/structure/B62649.png)